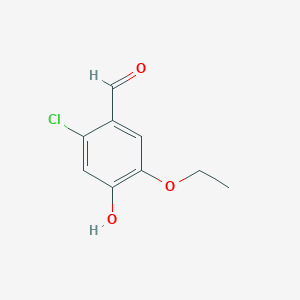

2-Chloro-5-ethoxy-4-hydroxybenzaldehyde

Descripción

Significance of Substituted Aromatic Aldehydes as Foundational Chemical Scaffolds

Substituted aromatic aldehydes are a cornerstone of modern organic chemistry, serving as versatile foundational scaffolds in the synthesis of a vast array of complex molecules. wisdomlib.org These compounds, characterized by an aldehyde group attached to a substituted benzene (B151609) ring, are pivotal intermediates in numerous chemical transformations. wisdomlib.org The aldehyde functionality itself is highly reactive, participating in a wide range of reactions such as nucleophilic additions, condensations, and oxidations, which allows for the construction of diverse molecular architectures. rug.nl Their utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and materials. rug.nlacs.org The presence of various substituents on the aromatic ring further modulates the reactivity of the aldehyde group and provides additional sites for chemical modification, making these compounds exceptionally valuable building blocks in synthetic strategies. wisdomlib.orgwisdomlib.org

Strategic Importance of Chlorinated, Ethoxylated, and Hydroxylated Benzaldehydes in Advanced Organic Synthesis

The strategic incorporation of specific functional groups—namely chlorine, ethoxy, and hydroxyl moieties—onto a benzaldehyde (B42025) scaffold imparts unique chemical properties that are highly sought after in advanced organic synthesis.

Chlorinated Benzaldehydes: The presence of a chlorine atom on the benzaldehyde ring is of significant strategic importance. ontosight.ai Chlorine acts as an effective directing group in electrophilic aromatic substitution and can be a crucial reactive handle in transition metal-catalyzed cross-coupling reactions. nih.gov This functionality is frequently utilized in the synthesis of pharmaceuticals and agrochemicals, where the chlorine atom can enhance biological activity or serve as a site for further molecular elaboration. ontosight.ainih.gov More than a quarter of the top-selling pharmaceuticals in 2012 either contained chlorine, were formulated as a hydrochloride salt, or utilized hydrochloric acid in their dosage form. americanchemistry.com

Ethoxylated Benzaldehydes: The ethoxy group, an ether linkage, provides another layer of synthetic versatility. It is an electron-donating group that can influence the regioselectivity of subsequent reactions on the aromatic ring. Furthermore, the ethoxy group can be cleaved under specific conditions to reveal a hydroxyl group, offering a masked functionality that can be unveiled at a later synthetic stage. This group is often incorporated into molecules designed for biological applications to modulate properties such as lipophilicity and membrane permeability.

Hydroxylated Benzaldehydes: The hydroxyl group is one of the most versatile functional groups in organic chemistry. ontosight.ainih.gov Its presence on a benzaldehyde ring allows for a multitude of transformations, including O-alkylation, acylation, and its participation in condensation reactions to form Schiff bases. nih.govresearchgate.net The hydroxyl group's ability to act as a hydrogen bond donor and acceptor also makes it a critical feature in the design of molecules with specific biological targets. ontosight.ai The synthesis of hydroxylated benzaldehydes is a key step in the creation of various natural products and pharmaceutical agents. nih.govgoogle.com

Scope and Research Trajectories Pertaining to 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde

The compound this compound represents a convergence of the aforementioned strategic functional groups onto a single molecular scaffold. This unique combination of a reactive aldehyde, a synthetically versatile chlorine atom, an electron-donating ethoxy group, and a reactive hydroxyl group makes it a highly valuable intermediate in multi-step organic syntheses.

Current research trajectories for this compound are primarily focused on its application as a key building block in the synthesis of complex heterocyclic compounds and pharmacologically active molecules. The specific arrangement of the substituents allows for controlled and sequential reactions, enabling the construction of intricate molecular frameworks that would be challenging to assemble otherwise. Researchers are exploring its use in the development of novel kinase inhibitors, anti-inflammatory agents, and compounds with potential applications in materials science. The interplay of the electronic effects of the chloro, ethoxy, and hydroxyl groups on the reactivity of the aldehyde function is a subject of ongoing investigation, aiming to further exploit its synthetic potential.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 90456-30-7 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | This compound |

| Appearance | Typically a solid (powder) |

| Canonical SMILES | CCOC1=CC(=C(C=C1C=O)Cl)O |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-ethoxy-4-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPMZRRXHMAKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 5 Ethoxy 4 Hydroxybenzaldehyde and Analogous Aromatic Systems

Retrosynthetic Analysis of 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the deconstruction of a complex target molecule into simpler, commercially available starting materials. This process illuminates potential synthetic routes and highlights challenges, such as regioselectivity and functional group compatibility.

Identification of Key Disconnections and Potential Precursors

The structure of this compound presents several logical points for disconnection. The primary C-C and C-O bonds that could be strategically broken are those connected to the aromatic ring.

Formyl Group Disconnection (C-CHO): This is a common and effective strategy. The disconnection of the aldehyde group suggests a formylation reaction on a suitably substituted phenolic precursor. A potential precursor would be 3-chloro-4-ethoxyphenol. Introducing the formyl group could be achieved through classic methods like the Vilsmeier-Haack or Reimer-Tiemann reactions. learncbse.in The Reimer-Tiemann reaction, for instance, involves treating a phenol (B47542) with chloroform (B151607) in a basic solution to introduce a formyl group ortho to the hydroxyl group. learncbse.in

Ethoxy Group Disconnection (C-OEt): Disconnecting the ethyl ether linkage points to a Williamson ether synthesis. This approach would start with a dihydroxy precursor, such as 2-chloro-4,5-dihydroxybenzaldehyde. Selective O-alkylation of the hydroxyl group at the C-5 position with an ethylating agent (e.g., ethyl bromide or diethyl sulfate) in the presence of a mild base would yield the target molecule. This method is advantageous for building a library of alkoxy analogs.

Hydroxyl and Formyl Group Disconnections: A more convergent approach might involve starting with a simpler aromatic compound, such as 1-chloro-4-ethoxybenzene. Subsequent steps would require the regioselective introduction of the hydroxyl and formyl groups. This route could involve electrophilic aromatic substitution reactions, though controlling the regiochemistry for the introduction of two ortho/para-directing groups and one meta-directing group (relative to each other) would be a significant challenge.

A plausible and commonly employed synthetic route begins with a pre-functionalized benzaldehyde (B42025). For instance, the synthesis could start from 2-chloro-4-hydroxybenzaldehyde, which would then require the introduction of the ethoxy group at the C-5 position, likely preceded by hydroxylation at that position. chemicalbook.comumich.edu

Evaluation of Strategic Protecting Group Chemistry for Benzaldehyde and Hydroxyl Functionalities

In multi-step syntheses involving polysubstituted aromatics, the judicious use of protecting groups is often essential to prevent unwanted side reactions. wikipedia.org The aldehyde and phenolic hydroxyl groups in the target molecule and its precursors have distinct reactivities that may require temporary masking.

Protecting the Aldehyde Group: Aldehydes are susceptible to oxidation and nucleophilic attack. To prevent these reactions during steps like ether formation or ring substitution, the aldehyde can be protected as an acetal (B89532) or thioacetal. oup.com A common method is the reaction with ethylene (B1197577) glycol in the presence of an acid catalyst to form a cyclic acetal. This group is stable under basic, nucleophilic, and reductive conditions but can be easily removed by hydrolysis with aqueous acid. oup.com

Protecting the Phenolic Hydroxyl Group: The phenolic hydroxyl is acidic and its oxygen atom is nucleophilic. The group is also strongly activating for electrophilic aromatic substitution. oup.com Common protecting groups for phenols include ethers and esters. oup.com

Ethers: Methyl or benzyl (B1604629) ethers are frequently used. Benzyl ethers are particularly useful as they can be cleaved under neutral conditions via catalytic hydrogenolysis, a process that often leaves other functional groups intact. wikipedia.org

Silyl Ethers: Groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) are also effective. They are typically stable to a range of conditions but can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). synarchive.com

The choice of protecting groups is governed by the principle of orthogonality , which ensures that each protecting group can be removed under specific conditions without affecting the others. uchicago.edu For example, a synthetic intermediate could have a phenolic hydroxyl protected as a benzyl ether and an aldehyde protected as an acetal. The acetal could be removed with acid to allow for reactions at the aldehyde, while the benzyl ether remains, or vice-versa.

Exploration of Novel Synthetic Routes to Functionalized Benzaldehydes

Beyond classical methods, the synthesis of aromatic aldehydes has been significantly advanced by the development of novel synthetic routes that offer improved efficiency, selectivity, and functional group tolerance.

Oxidative Hydroxymethylation Approaches for Arene Derivatization

A modern strategy for synthesizing aromatic aldehydes involves the hydroxymethylation of an arene followed by oxidation of the resulting benzylic alcohol. This two-step process can often be performed in a single pot. One high-yield method involves an acid-catalyzed hydroxymethylation of an arene substrate using paraformaldehyde. The intermediate aromatic carbinol is then concurrently oxidized to the aldehyde by a selective oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net

More recently, electrophotocatalytic methods have been developed for the hydroxymethylation of azaarenes using methanol (B129727) as an inexpensive and sustainable C1 source. acs.orgnih.govacs.org These methods merge electrochemistry and photocatalysis to achieve high selectivity under mild reaction conditions, using electricity as the only "sacrificial oxidant". nih.govacs.org While developed for nitrogenated heterocycles, the underlying principles of generating hydroxymethyl radicals via hydrogen atom transfer (HAT) processes could be adapted for other activated aromatic systems. acs.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Strategies for Aromatic Aldehyde Construction

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds and are powerful tools for constructing complex aromatic systems. While Suzuki-Miyaura, Negishi, and Stille couplings are staples of modern synthesis, their application to the direct construction of aromatic aldehydes often involves coupling with a formyl anion equivalent or a protected aldehyde synthon. A more direct and widely used approach is the palladium-catalyzed formylation of aryl halides.

Palladium-catalyzed formylation has emerged as a general and efficient method for converting aryl halides (iodides, bromides, and sometimes chlorides) directly into aromatic aldehydes. organic-chemistry.org This transformation is a type of carbonylation reaction where a formyl group is introduced.

The classic approach, first reported by Heck, utilizes carbon monoxide (CO) and a hydrogen source, typically synthesis gas (a mixture of CO and H₂), at high pressures. princeton.edu However, the hazards associated with handling CO gas have driven the development of user-friendly alternatives that employ CO surrogates or alternative hydride sources under milder conditions.

A plausible reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of carbon monoxide to form an aroylpalladium complex. nih.gov The final step is the reductive elimination of the aldehyde product, which regenerates the active Pd(0) catalyst. nih.govnih.gov

Several innovative protocols have been developed to make this reaction more accessible for benchtop synthesis:

Formic Acid as a CO Surrogate: Formic acid can serve as a convenient and environmentally friendly C1 source and hydride donor. nih.gov Propylphosphonic anhydride (B1165640) can be used as an activator in these reactions. nih.gov

Isocyanides as a C1 Source: tert-Butyl isocyanide has been used as a CO surrogate in palladium-catalyzed formylations. organic-chemistry.orgacs.org These reactions are performed in the presence of a hydride donor, such as triethylsilane (Et₃SiH) or formate (B1220265) salts, and offer mild conditions and broad functional group tolerance. organic-chemistry.orgrsc.org

Advanced Ligand Systems: The development of specialized phosphine (B1218219) ligands has been crucial for improving catalyst efficiency. The use of di-1-adamantyl-n-butylphosphine (cataCXium A) allows for the formylation of aryl bromides at low pressures of synthesis gas and with very low catalyst concentrations. researchgate.net

Redox-Neutral Approaches: A novel method for the formylation of aryl chlorides involves a redox-neutral reaction using 1,3-dioxolane (B20135) as a formyl equivalent, mediated by nickel and photoredox catalysis. princeton.edu This approach avoids the need for gaseous reagents and stoichiometric reductants. princeton.edu

The table below summarizes key features of various modern palladium-catalyzed formylation methods.

| Method | C1 Source | Hydride Source | Catalyst/Ligand System | Key Advantages |

| Beller Formylation | Synthesis Gas (CO/H₂) | H₂ | Pd(OAc)₂ / cataCXium A | High efficiency, low catalyst loading, low pressure. researchgate.net |

| Isocyanide/Silane Method | tert-Butyl Isocyanide | Et₃SiH | Pd Catalyst / JohnPhos | Mild conditions, avoids toxic CO, wide functional group tolerance. organic-chemistry.org |

| Formic Acid Method | HCOOH | HCOOH | Pd(OAc)₂ (ligandless) | Uses inexpensive and safe reagents. nih.gov |

| Photoredox/Nickel Catalysis | 1,3-Dioxolane | - (Redox-Neutral) | NiCl₂-glyme / Ir photocatalyst | Works for abundant aryl chlorides, extremely mild conditions. princeton.edu |

Ligand Design and Optimization in Catalytic Synthesis

The efficacy of metal-catalyzed reactions in the synthesis of aromatic aldehydes is critically dependent on the structure and properties of the coordinating ligands. Ligand design plays a pivotal role in controlling the reactivity, selectivity, and stability of the catalytic species. For instance, in palladium-catalyzed cross-coupling reactions used to construct substituted benzaldehyde frameworks, phosphine and N-heterocyclic carbene (NHC) ligands are prominent. nih.govacs.org

The choice of ligand can significantly influence the outcome of a reaction. For example, in nickel-catalyzed reductive couplings of aldehydes, the development of new chiral NHC ligands has led to improved reaction efficiencies and enantioselectivities compared to commonly used ligands like IMes and IPr. nih.gov Optimization often involves modifying the steric and electronic properties of the ligand. Steric bulk around the metal center can promote reductive elimination and prevent catalyst deactivation, while electronic tuning can modulate the oxidative addition step. The design of bidentate or pincer-type ligands can also confer greater stability and control over the catalytic cycle. A key aspect of optimization is creating a ligand that not only enhances yield but also provides high selectivity for the desired product, which is crucial when synthesizing complex molecules with multiple functional groups. nih.gov

| Ligand Type | Metal Catalyst | Application | Key Advantages |

| Phosphines | Palladium | Cross-coupling for benzaldehyde synthesis | High reactivity and selectivity nih.govacs.org |

| N-Heterocyclic Carbenes (NHCs) | Nickel, Rhodium | Asymmetric reductive couplings, hydrosilylation | Improved efficiency, enantioselectivity, and stability nih.govtdx.cat |

| Chiral Diamines | Ruthenium | Asymmetric ring-closing metathesis | High enantioselectivity in forming cyclic structures nih.gov |

Reductive Methodologies (e.g., DIBAL-H Reduction of Weinreb Amides)

A robust and widely used method for the synthesis of aldehydes, including complex benzaldehydes, is the reduction of Weinreb amides (N-methoxy-N-methylamides). This approach is valued for its ability to avoid over-reduction to the corresponding alcohol, a common side reaction with other reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a particularly effective reagent for this transformation. jst.go.jporganic-chemistry.org

The reduction proceeds through a stable five-membered aluminum hemiaminal intermediate. nih.govrug.nl This tetrahedral intermediate is resistant to further reduction by DIBAL-H at low temperatures (typically -78 °C). nih.gov Upon aqueous workup, the intermediate hydrolyzes to furnish the desired aldehyde. This methodology's chemoselectivity is a significant advantage; for instance, tertiary amides like Weinreb amides can be selectively reduced to aldehydes in the presence of less reactive ester functionalities. nih.govrsc.org

Recent advancements have integrated this reduction into one-pot procedures. Following the DIBAL-H reduction of a Weinreb amide, the stable aluminum intermediate can act as a "masked aldehyde," allowing for subsequent functionalization with nucleophilic cross-coupling partners, such as organolithium reagents, in the presence of a palladium catalyst. nih.govrug.nl This two-step, one-pot strategy provides a versatile route to a variety of substituted benzaldehydes. nih.govacs.org

Table: DIBAL-H Reduction of Various Weinreb Amides Yields determined by GC or refer to isolated yields after column chromatography.

| Substrate (Weinreb Amide) | Product (Aldehyde) | Reducing Agent | Yield (%) | Reference |

| N,N-dimethylbenzamide | Benzaldehyde | DIBAL-H (1.1 equiv) | >99 | nih.gov |

| 4-Bromo-N-methoxy-N-methylbenzamide | 4-Bromobenzaldehyde | DIBAL-H (1.0 equiv) | 92 | nih.gov |

| 3-Bromo-N-methoxy-N-methylbenzamide | 3-Bromobenzaldehyde | DIBAL-H (1.0 equiv) | 88 | nih.gov |

| N-methoxy-N,2,5-trimethylbenzamide | 2,5-Dimethylbenzaldehyde | DIBAL-H (1.0 equiv) | 35 | nih.gov |

Desaturative and Dehydrogenative Approaches to Aromatic Aldehydes

An innovative and mechanistically distinct strategy for synthesizing aromatic aldehydes involves the desaturation of saturated precursors. nih.gov This approach circumvents the limitations of traditional electrophilic aromatic substitution by assembling the substituted ring system first, followed by aromatization. nih.gov

One such method employs a synergistic triple catalysis system involving enamine catalysis, photoredox catalysis, and cobalt catalysis. nih.govmanchester.ac.uk The process begins with a Diels-Alder cycloaddition to create a multi-substituted cyclohexenecarbaldehyde core. researchgate.netresearchgate.net This saturated aldehyde is then activated by an organocatalyst (e.g., morpholine) to form an enamine. A photoredox catalyst (e.g., an iridium complex) oxidizes the enamine, and a cobalt catalyst subsequently mediates the desaturation steps, ultimately leading to the aromatic aldehyde after hydrolysis. nih.gov This strategy provides a powerful tool for accessing complex and highly functionalized aromatic aldehydes that are challenging to prepare using conventional methods. nih.govnih.gov

Optimized Conditions for Desaturative Aldehyde Synthesis

| Component | Reagent/Catalyst | Loading (mol %) |

| Organocatalyst | Morpholine | 20 |

| Photocatalyst | Ir(dtbbpy)(ppy)₂PF₆ | 2 |

| Cobalt Catalyst | Co(dmgH)₂PyCl | 5 |

| Base | DABCO | 3.0 equiv |

| Source: Adapted from research on synergistic catalysis for aldehyde desaturation. nih.gov |

Organocatalytic Methods in Benzaldehyde Scaffold Assembly

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful paradigm in organic synthesis, offering metal-free alternatives that often provide unique reactivity and selectivity. In the context of benzaldehyde synthesis, N-heterocyclic carbenes (NHCs) have been employed in modern catalytic approaches. eurekaselect.com For example, NHC-mediated catalysis is effective for the selective deuterium (B1214612) labeling of formyl groups in aldehydes, a crucial transformation in medicinal chemistry for studying drug metabolism. eurekaselect.com

Another novel organocatalytic method involves the use of sulfenate anions, generated in situ from air-stable precursors, to synthesize alkynes from benzaldehyde derivatives. organic-chemistry.org While this reaction consumes the benzaldehyde, it highlights the utility of organocatalysis in manipulating the aldehyde functional group under mild conditions. The desaturative approach to aromatic aldehydes mentioned previously also relies heavily on an organocatalytic cycle, where an amine catalyst activates the saturated aldehyde precursor to initiate the aromatization cascade. nih.govresearchgate.net These methods showcase the versatility of organocatalysis in constructing and modifying benzaldehyde scaffolds, often with high functional group tolerance and under environmentally benign conditions. organic-chemistry.org

Directed Functionalization Strategies for Regioselective Synthesis

Achieving specific substitution patterns on an aromatic ring, as required for this compound, necessitates highly regioselective functionalization methods. Directed functionalization strategies utilize existing functional groups on the ring to guide incoming reagents to a specific position.

Directed ortho-metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This technique employs a "direct metalation group" (DMG), typically a heteroatom-containing functional group such as an amide, methoxy, or carbamate (B1207046), which coordinates to an organolithium reagent (e.g., n-butyllithium or s-butyllithium). wikipedia.orgbaranlab.org This coordination directs the strong base to deprotonate the C-H bond at the position ortho to the DMG, forming a stabilized aryllithium intermediate. wikipedia.org

This aryllithium species can then be quenched with a wide variety of electrophiles to introduce functionality exclusively at the ortho position. organic-chemistry.org For the synthesis of halogenated phenols, an O-aryl carbamate can serve as an effective DMG. researchgate.netuwindsor.ca After ortho-lithiation, quenching with a suitable halogen source (e.g., N-chlorosuccinimide for chlorination) introduces the halogen atom with precise regiocontrol. Subsequent removal of the directing group reveals the functionalized phenol. This method provides a powerful alternative to classical electrophilic halogenation, which often gives poor regioselectivity. researchgate.net

Common Direct Metalation Groups (DMGs) and Their Relative Strengths

| Strength | DMG Examples |

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) |

| Medium | -OMe, -NHCOR, -CH₂NR₂ |

| Weak | -NR₂, -F, -Cl |

| Source: Adapted from reviews on Directed ortho-Metalation. baranlab.org |

Selective modification of hydroxyl and ether groups on a benzene (B151609) ring is crucial for synthesizing compounds like this compound. The selective etherification of one hydroxyl group in a dihydroxybenzene system can be challenging but is often achieved by exploiting differences in acidity or by using protecting groups. google.com

The Williamson ether synthesis is a classical and effective method for forming ethers. google.com In the context of substituted phenols, a phenoxide is generated using a base (e.g., sodium ethoxide) and then reacted with an alkyl halide (e.g., ethyl iodide) to form the desired ether. umich.edu For molecules with multiple hydroxyl groups, the more acidic phenol will react preferentially, or one group can be protected while the other is etherified.

For hydroxylation, methods such as the formylation of a dialkoxybenzene followed by demethylation can be used. Alternatively, a bromine or other halogen can be introduced at a specific position (e.g., via DoM) and then converted to a hydroxyl group through reactions like lithium-halogen exchange followed by quenching with an oxygen source or through palladium-catalyzed hydroxylation protocols. These directed strategies are essential for the controlled, regioselective construction of the required oxygenation patterns on the aromatic scaffold.

Green Chemistry Principles in the Synthesis of this compound

The imperative to develop environmentally benign chemical processes has led to the integration of green chemistry principles into the synthesis of valuable aromatic compounds like this compound. This section explores the application of these principles, specifically focusing on solvent selection, reaction medium optimization, atom economy, and waste minimization in the context of plausible synthetic pathways to this target molecule.

The synthesis of this compound would likely proceed through the formylation of a substituted phenol precursor, such as 4-ethoxy-2-chlorophenol. Key formylation reactions applicable to phenols include the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. Each of these methods presents distinct advantages and disadvantages when viewed through the lens of green chemistry.

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional formylation reactions often employ hazardous and volatile organic solvents. However, contemporary research focuses on identifying and utilizing greener alternatives that are less toxic, biodegradable, and have a reduced environmental footprint.

In the context of synthesizing this compound, the Vilsmeier-Haack reaction, which utilizes a pre-formed Vilsmeier reagent (typically from N,N-dimethylformamide (DMF) and phosphoryl chloride), is a potent formylation method. While DMF can sometimes act as both a reagent and a solvent, other solvents like chloroform, toluene, and dichlorobenzene have been traditionally used. ijpcbs.comcambridge.org From a green chemistry perspective, these chlorinated and aromatic hydrocarbon solvents are undesirable due to their toxicity and environmental persistence.

Recent advancements have explored solvent-free conditions for the Vilsmeier-Haack reaction, which significantly enhances its green credentials. researchgate.net Grinding the reactants at room temperature or using microwave irradiation can lead to high yields in significantly shorter reaction times, completely obviating the need for a solvent. researchgate.net Furthermore, the use of supramolecular solvents, which are nanostructured liquids, presents an innovative and environmentally friendly option for extracting phenolic compounds. nih.gov

The Duff reaction, using hexamine as the formyl source, is often performed in acidic media like acetic acid or trifluoroacetic acid. While acetic acid is a relatively benign solvent, trifluoroacetic acid is more hazardous. The development of greener alternatives for these acidic media is an area of ongoing research.

The optimization of the reaction medium extends beyond simply replacing the solvent. For instance, in the Vilsmeier-Haack reaction, using an excess of the formamide (B127407) can allow it to serve as the solvent, potentially simplifying the reaction mixture. researchgate.net The use of phase-transfer catalysts in biphasic systems, such as in the Reimer-Tiemann reaction, can enhance reaction rates and efficiency, thereby reducing energy consumption and potentially the need for harsh conditions. lscollege.ac.in

Below is an interactive data table summarizing the solvent characteristics for potential formylation reactions.

| Reaction | Conventional Solvents | Greener Alternatives/Conditions | Key Considerations |

| Vilsmeier-Haack | DMF, Chloroform, Dichlorobenzene, Toluene | Solvent-free (grinding, microwave), Supramolecular solvents | DMF can be both reagent and solvent. Solvent-free methods offer significant environmental benefits. |

| Reimer-Tiemann | Biphasic (Water/Chloroform), 1,4-Dioxane | Non-aqueous hydrocarbon diluents (e.g., benzene) | Chloroform is a hazardous reagent. Greener alternatives are challenging due to the reaction mechanism. |

| Duff Reaction | Acetic Acid, Trifluoroacetic Acid | Research into alternative acidic media is ongoing. | The acidity of the medium is crucial for the reaction to proceed. |

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com A high atom economy indicates that less waste is generated in the form of byproducts.

When considering the synthesis of this compound, a comparative analysis of the atom economy of different formylation methods is instructive.

Reimer-Tiemann Reaction: The Reimer-Tiemann reaction has a notoriously low atom economy. chemistrysteps.com The reaction of a phenol with chloroform (CHCl₃) and a strong base (e.g., NaOH) produces the desired aldehyde, but also significant quantities of sodium chloride and water as byproducts. cambridge.org Furthermore, the reaction often suffers from low yields of the desired ortho-isomer, with the formation of para-isomers and other side products further reducing the effective atom economy.

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent. The reaction mechanism is complex and involves the hydrolysis of an imine intermediate. While it avoids the use of highly toxic reagents like chloroform, the atom economy can be poor due to the large molecular weight of hexamine relative to the single carbon atom it contributes to the product.

Waste minimization is intrinsically linked to atom economy but also encompasses the reduction of all waste streams, including solvents, reagents used in workup, and energy consumption. ijpcbs.com Catalytic approaches are generally favored for waste minimization as they can reduce the need for stoichiometric reagents. While the classic formylation reactions are not catalytic in the traditional sense, optimizing reaction conditions to improve yield and selectivity directly contributes to waste reduction.

For example, improving the regioselectivity of the formylation of 4-ethoxy-2-chlorophenol to favor the desired ortho-product would minimize the formation of the isomeric para-product, which would need to be separated and disposed of as waste. In the Vilsmeier-Haack reaction, the workup involves hydrolysis of an iminium salt intermediate, which generates acidic waste that must be neutralized. wikipedia.org The Reimer-Tiemann reaction workup also requires acidification to liberate the phenolic product from its salt. pw.live

The following table provides a qualitative comparison of the atom economy and waste generation for the potential synthetic routes to this compound.

| Reaction | Key Reagents | Major Byproducts | Atom Economy | Waste Minimization Considerations |

| Vilsmeier-Haack | DMF, POCl₃/SOCl₂ | Phosphoric/Sulfuric acid derivatives, HCl, Amine salts | Poor to Moderate | Requires neutralization of acidic waste. Potential for solvent recycling. |

| Reimer-Tiemann | Chloroform, NaOH | NaCl, H₂O, Isomeric products | Poor | Generates significant salt waste and often has low selectivity, leading to more organic waste. |

| Duff Reaction | Hexamethylenetetramine, Acid | Ammonia, Formaldehyde derivatives | Poor | Byproducts can be volatile and require careful handling. |

Reactivity and Reaction Mechanism Investigations of 2 Chloro 5 Ethoxy 4 Hydroxybenzaldehyde

Electrophilic Reactivity of the Aldehyde Moiety

The carbonyl carbon of the aldehyde group in 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. ncert.nic.in However, the reactivity of this aromatic aldehyde is generally less than that of aliphatic aldehydes. This reduced reactivity is attributed to the resonance effect, where the benzene (B151609) ring delocalizes the partial positive charge on the carbonyl carbon, thus stabilizing it. quora.comstackexchange.com

The aldehyde functional group readily undergoes nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is a key determinant of the reaction rate. Electron-withdrawing groups attached to the aromatic ring increase the electrophilicity and thus the reactivity towards nucleophiles, while electron-donating groups decrease it. quora.comquora.com In this compound, the net effect of the chloro (withdrawing) and the ethoxy and hydroxy (donating) groups influences this reactivity. Such aldehydes can react with a variety of nucleophiles, including organometallic reagents and cyanide ions, to form corresponding addition products like alcohols and cyanohydrins. ncert.nic.innih.gov

Aromatic aldehydes are common substrates for condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govnih.gov This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases from substituted benzaldehydes is a well-established synthetic route. nih.govnih.govmdpi.comresearchgate.net For this compound, the substituents on the ring will influence the rate of this condensation reaction.

Aromatic aldehydes that lack α-hydrogens, such as this compound, cannot undergo self-condensation via the typical aldol (B89426) pathway because they cannot form an enolate. jove.com However, they can participate in crossed aldol condensations (also known as Claisen-Schmidt condensations) with enolizable ketones or aldehydes. jove.comcoleparmer.commagritek.com In these reactions, the aromatic aldehyde acts as the electrophilic partner. wikipedia.org

Furthermore, aromatic aldehydes can undergo benzoin (B196080) condensation, a reaction catalyzed by nucleophiles like cyanide ions. youtube.com This reaction involves the dimerization of two aldehyde molecules to form an α-hydroxy ketone, known as a benzoin. The reaction is initiated by the nucleophilic attack of the catalyst on the carbonyl carbon of one aldehyde molecule, leading to a polarity reversal ("umpolung") of that carbon, which then attacks a second aldehyde molecule. youtube.com Some substituted benzaldehydes can also undergo self-condensation to form esters via the Tishchenko reaction under specific catalytic conditions. pku.edu.cn

Influence of Substituents (Chloro, Ethoxy, Hydroxy) on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic substitution is dictated by the combined electronic and steric effects of its three substituents.

The substituents on the benzene ring exert both inductive and resonance effects, which can either activate or deactivate the ring towards electrophilic attack. libretexts.orgstpeters.co.in

Ethoxy Group: The ethoxy group is an electron-donating group. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom. wikipedia.org This strong +M effect makes it an activating, ortho, para-directing group.

Hydroxy Group: Similar to the ethoxy group, the hydroxy group is a strong activating, ortho, para-directing group. It donates electron density to the ring via resonance (+M) and withdraws electron density inductively (-I). wikipedia.org

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Cl | 0.37 | 0.23 |

| -OH | 0.12 | -0.37 |

| -OC2H5 | 0.015 | -0.25 |

Data sourced from available literature. wikipedia.org

These values indicate that at the para position, both hydroxy and ethoxy groups are strongly electron-donating, while the chloro group is electron-withdrawing.

Steric hindrance plays a crucial role in directing the outcome of reactions. The presence of the chloro group at the ortho position relative to the aldehyde can sterically hinder the approach of nucleophiles to the carbonyl carbon. tsijournals.comnsf.gov This steric effect can lead to lower reaction rates and influence the regioselectivity of reactions on the aromatic ring. tsijournals.comnsf.gov For instance, bulky reagents may preferentially attack less hindered positions. The conformation of the ethoxy group and its interaction with adjacent substituents can also influence the steric environment around the reaction centers.

Intramolecular Interactions and Hydrogen Bonding Affecting Reactivity

The reactivity of this compound is significantly influenced by the complex interplay of intramolecular interactions, primarily hydrogen bonding and the electronic effects of its substituents. The arrangement of the hydroxyl, ethoxy, and chloro groups on the benzaldehyde (B42025) framework creates a unique electronic environment that governs the molecule's behavior in chemical reactions.

A key feature of this molecule is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen atom of the phenolic hydroxyl group at C4 (a proton donor) and the oxygen atom of the adjacent ethoxy group at C5 (a proton acceptor). This type of interaction is common in substituted phenols and can have a profound impact on the molecule's conformation and reactivity. Studies on related substituted salicylaldehydes and dihydroxybenzaldehydes have demonstrated that the strength of such hydrogen bonds is highly dependent on the electronic nature of other substituents on the aromatic ring. nih.govnih.gov

The substituents on the this compound ring modulate the strength of this potential hydrogen bond through inductive and resonance effects:

Hydroxyl Group (-OH) at C4: Acts as an electron-donating group through resonance, increasing the electron density of the ring and the oxygen atom of the ethoxy group, potentially strengthening the hydrogen bond. It also serves as the proton donor for the bond.

Ethoxy Group (-OC2H5) at C5: Also an electron-donating group, its oxygen atom acts as the proton acceptor.

Chloro Group (-Cl) at C2: This is an electron-withdrawing group via induction, which decreases the electron density of the ring. This effect can influence the acidity of the phenolic proton.

Aldehyde Group (-CHO) at C1: A strong electron-withdrawing group through both resonance and induction, it significantly decreases the electron density of the aromatic ring, thereby increasing the acidity of the phenolic hydroxyl group.

| Substituent (Position) | Electronic Effect | Influence on H-Bond Donor (-OH at C4) | Influence on H-Bond Acceptor (-OC2H5 at C5) | Overall Expected Impact on H-Bond Strength |

|---|---|---|---|---|

| -CHO (C1) | -I, -M (Withdrawing) | Increases acidity (stronger proton donor) | Decreases basicity of ring-connected oxygen | Complex; likely strengthens the H-bond by increasing proton acidity |

| -Cl (C2) | -I (Withdrawing), +M (Weakly Donating) | Increases acidity | Decreases basicity | Ambiguous; inductive effect likely dominates, slightly increasing proton acidity |

| -OC2H5 (C5) | -I (Withdrawing), +M (Donating) | Decreases acidity | Acts as the proton acceptor; resonance donation increases its basicity | Enhances acceptor capability, promoting H-bond formation |

Oxidative and Reductive Transformations of this compound

The aldehyde functional group is the primary site for oxidative and reductive transformations of this compound. These reactions convert the aldehyde into a carboxylic acid or a primary alcohol, respectively, which are fundamental transformations in organic synthesis.

Aromatic aldehydes, including those with electron-donating hydroxy and alkoxy substituents, are readily oxidized to their corresponding carboxylic acids. researchgate.net The oxidation of this compound is expected to yield 2-Chloro-5-ethoxy-4-hydroxybenzoic acid . This transformation can be achieved using a variety of modern, efficient, and often "green" oxidizing agents that are compatible with the phenolic hydroxyl group. nih.gov

Common methods for the oxidation of substituted hydroxybenzaldehydes include:

Hydrogen Peroxide (H2O2): Often used in a basic aqueous system or with a catalyst, H2O2 is an environmentally friendly oxidant. researchgate.net For example, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is efficiently converted to vanillic acid using this method. nih.gov

Oxone (Potassium Peroxymonosulfate): This stable and versatile oxidant provides a mild and simple protocol for converting aldehydes to carboxylic acids. organic-chemistry.org

Aerobic Oxidation: Utilizing molecular oxygen as the ultimate oxidant, often in the presence of an organocatalyst like N-hydroxyphthalimide (NHPI), represents a highly sustainable approach. organic-chemistry.org

The presence of the electron-donating hydroxyl and ethoxy groups on the aromatic ring can facilitate the oxidation process. researchgate.net

| Oxidizing System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H2O2) / Base | Aqueous base (e.g., NaOH), room temperature | Green oxidant, mild conditions | researchgate.net |

| Oxone (KHSO5) | Acetonitrile/water, room temperature | High efficiency, simple protocol | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O2 | Organic solvent, O2 atmosphere | Metal-free, uses air as oxidant | organic-chemistry.org |

| Iron(III) Nitrate / Hydrothermal | Water, anaerobic, elevated temperature | Anaerobic, uses earth-abundant metal | nih.gov |

The reduction of the aldehyde group in this compound to a primary alcohol yields 2-Chloro-5-ethoxy-4-hydroxybenzyl alcohol . This is a common and high-yielding transformation. The reaction is typically highly selective for the aldehyde group, leaving other functional groups on the aromatic ring, such as the chloro, ethoxy, and hydroxyl moieties, intact.

Standard methods for this reduction include:

Hydride Reagents: Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones. researchgate.net It is typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). thieme-connect.de It is a clean and efficient process, with water being the only byproduct.

These methods are well-established for a wide range of substituted benzaldehydes and are expected to be highly effective for the target molecule. researchgate.netthieme-connect.de

| Reducing System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol or Ethanol, 0°C to room temperature | High chemoselectivity, mild, easy workup | researchgate.net |

| Catalytic Hydrogenation (H2/Pd-C) | Various solvents, H2 atmosphere | High atom economy, clean reaction | thieme-connect.de |

| Hydriodic Acid (HI) / Red Phosphorus | Biphasic system (e.g., toluene/water) | Effective for benzylic alcohols | nih.gov |

Elucidation of Reaction Pathways and Transition States

While specific experimental or computational studies on the reaction pathways and transition states for this compound are not extensively documented, the mechanisms can be inferred from well-established principles for analogous transformations. The unique substitution pattern of the molecule is expected to influence the energetics of these pathways.

For the oxidation to a carboxylic acid , the mechanism depends on the oxidant. Using a basic hydrogen peroxide system, the pathway likely involves the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which then rearranges, typically with the migration of the aldehydic hydrogen, to yield the carboxylate anion. Subsequent acidification provides the final carboxylic acid product.

In the reduction to a benzyl (B1604629) alcohol using sodium borohydride, the reaction proceeds via the nucleophilic transfer of a hydride ion (:H⁻) from the borohydride complex to the carbonyl carbon. This is the rate-determining step and leads to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated by the solvent (e.g., methanol) during the workup to give the final alcohol product. The electron-withdrawing nature of the chloro and aldehyde groups, partially offset by the donating hydroxyl and ethoxy groups, will modulate the electrophilicity of the carbonyl carbon, thereby affecting the reaction rate.

The intramolecular hydrogen bond discussed in section 3.2.3 could play a role in modulating these reaction pathways. By stabilizing the ground state of the aldehyde, the hydrogen bond might slightly increase the activation energy for nucleophilic attack at the carbonyl carbon. Conversely, by increasing the acidity of the phenolic proton, it could influence reactions that involve this group or proceed via a phenoxide intermediate. The precise quantitative effect on the transition state energies would require dedicated computational modeling studies.

Computational Chemistry and Theoretical Studies on 2 Chloro 5 Ethoxy 4 Hydroxybenzaldehyde

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons, which dictates the molecule's physical and chemical characteristics.

Density Functional Theory (DFT) is a robust computational method frequently used to explore the electronic structures and properties of molecules. nih.gov It is employed to find the optimized, or lowest energy, structure of a molecule. For substituted benzaldehydes, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly applied approach for such calculations. nih.govmdpi.com

The process involves simulating the molecular geometry, including bond lengths and angles, to identify the most stable conformer. mdpi.com The presence of the ethoxy group (-OCH₂CH₃) necessitates a conformational analysis, as rotation around the C-O single bonds can lead to different spatial arrangements with varying energy levels. DFT calculations can map this potential energy surface to identify the global minimum energy structure.

The optimized structural parameters for analogous compounds are typically determined using DFT. For example, the geometry of 4-hydroxybenzaldehyde (B117250) was optimized using the DFT/B3LYP method with a 6-31G(d,p) basis set. mdpi.com Similar calculations for 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde would yield precise data on its bond lengths, bond angles, and dihedral angles, providing a complete picture of its 3D structure.

| Parameter | Bond/Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O (Aldehyde) | ~1.21 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | O=C-H (Aldehyde) | ~120.5° |

| Dihedral Angle | C-C-C=O | ~180° (for planarity) |

While DFT is highly efficient, high-level ab initio (from first principles) calculations serve as a valuable benchmark for accuracy. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP) provide an alternative way to calculate molecular properties without relying on the empirical parameters found in some DFT functionals. researchgate.net

In studies of related compounds, such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144), calculations have been performed using both DFT and the Hartree-Fock method. researchgate.netrasayanjournal.co.in Comparing the results from these different levels of theory helps to validate the findings. Although more computationally demanding, ab initio methods can offer a more rigorous description of the electronic system, making them the gold standard for benchmarking the electronic properties derived from more computationally efficient methods like DFT.

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets used for organic molecules include the Pople-style basis sets like 6-31G(d,p), 6-31++G(d,p), and 6-311++G(d,p). nih.govrasayanjournal.co.in

To ensure computational accuracy, researchers often perform convergence studies. This involves carrying out the same calculation with a series of increasingly larger and more complex basis sets. rasayanjournal.co.in For instance, a study on 3-ethoxy-4-hydroxybenzaldehyde utilized HF/6-31G(d,p) as well as DFT with B3LYP/6-31++G(d,p) and B3LYP/6-311++G(d,p) basis sets. rasayanjournal.co.in When the calculated properties (such as energy or geometry) no longer change significantly as the basis set size increases, the results are considered to be converged. This process is crucial for obtaining reliable and reproducible theoretical data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energies of these orbitals and the energy gap (ΔE) between them are critical descriptors of a molecule's electronic properties and stability. These energies are readily calculated using DFT methods. researchgate.net

For substituted benzaldehydes, the HOMO is typically distributed over the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and ethoxy groups. The LUMO, conversely, is often localized on the electron-withdrawing benzaldehyde group. The energy difference between the HOMO and LUMO indicates the molecule's excitability and chemical stability. researchgate.netresearchgate.net A smaller gap suggests the molecule is more easily excited and more reactive.

| Orbital | Energy (a.u.) | Energy (eV) |

|---|---|---|

| HOMO | -0.26095 | -7.10 |

| LUMO | -0.08002 | -2.18 |

| Energy Gap (ΔE) | 0.18093 | 4.92 |

Furthermore, the spatial distribution of the HOMO and LUMO provides crucial information about reaction selectivity.

Nucleophilic Attack: Regions of the molecule where the LUMO is concentrated are susceptible to attack by nucleophiles (electron-rich species). For this compound, this is expected to be the carbonyl carbon of the aldehyde group.

Electrophilic Attack: Regions where the HOMO is concentrated are prone to attack by electrophiles (electron-poor species). This would likely be the electron-rich phenyl ring, particularly at positions activated by the hydroxyl and ethoxy groups.

Analyses like the Molecular Electrostatic Potential (MEP) complement FMO theory by mapping electron-rich (nucleophilic) and electron-poor (electrophilic) sites onto the molecule's surface, providing a visual guide to its reactive behavior. researchgate.netrasayanjournal.co.in

Reactivity Descriptors from Conceptual DFT

Conceptual Density Functional Theory (DFT) is a powerful framework for predicting the reactivity of a molecule based on its electronic structure. This analysis yields reactivity descriptors that provide insight into how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Chemical Potential, Hardness, and Electrophilicity Index

Table 1: Illustrative Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Symbol | Formula | Value (a.u.) |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO) | Data not available |

| Electrophilicity Index | ω | μ2 / 2η | Data not available |

This table is for illustrative purposes only. The values are dependent on specific computational studies which have not been published for this compound.

Local Reactivity Descriptors: Fukui Functions and Dual Descriptor for Site Specificity

While global descriptors give a picture of the molecule as a whole, local reactivity descriptors identify specific atoms or regions most likely to be involved in a reaction. Fukui functions (f(r)) and the dual descriptor (Δf(r)) are used to pinpoint sites susceptible to nucleophilic or electrophilic attack. acs.org Mapping these functions across the molecular structure of this compound would reveal the most reactive sites, but this analysis requires dedicated computational studies that are not currently available.

Mechanistic Studies Through Computational Modeling

Computational modeling allows researchers to simulate chemical reactions, providing a theoretical understanding of reaction mechanisms, conformational preferences, and the energy barriers associated with them.

Potential Energy Surface (PES) Scans for Conformational Analysis and Reaction Pathways

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as its geometry changes. For this compound, PES scans would be essential to identify the most stable conformations (isomers) by rotating key bonds, such as those in the ethoxy group. This analysis is fundamental for understanding the compound's structure and how its shape influences its reactivity. However, no such conformational analyses or reaction pathway studies have been published.

Transition State Localization and Activation Energy Calculations

To understand the kinetics of a potential reaction involving this compound, one must identify the transition state—the highest energy point along the reaction pathway. Locating this structure and calculating the activation energy (the energy difference between the reactants and the transition state) is crucial for predicting reaction rates. This level of detailed mechanistic study for the target compound is not present in the current body of scientific literature.

Theoretical Prediction of Spectroscopic Parameters and Their Interpretation

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Visible). These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. A detailed theoretical spectroscopic analysis of this compound would involve calculating its vibrational modes and electronic absorption wavelengths, but these specific computational results have not been reported.

NMR Chemical Shift Predictions (e.g., ¹H, ¹³C, ¹⁷O NMR) for Structure-Property Relationships

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach implemented for these calculations, often employing basis sets such as 6-311++G(d,p) to achieve reliable results. researchgate.netnih.gov

The predicted ¹H and ¹³C chemical shifts for this compound allow for a direct comparison with experimental spectra, aiding in the definitive assignment of each resonance to a specific nucleus in the molecule. These theoretical calculations are invaluable for confirming the molecular structure and understanding the electronic environment of each atom.

Structure-property relationships are revealed by how the substituents (chloro, ethoxy, and hydroxyl groups) influence the electron density around the carbon and hydrogen nuclei of the benzaldehyde scaffold. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating effects of the hydroxyl and ethoxy groups, creates a unique electronic distribution across the aromatic ring. This distribution is directly reflected in the calculated chemical shifts. For instance, the chemical shift of the aldehydic proton is highly sensitive to the electronic effects of the ring substituents. Similarly, ¹⁷O NMR chemical shift predictions for the carbonyl oxygen can provide deep insights into the π-conjugation and electronic properties of the aldehyde group. acs.org

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table is illustrative, showing the type of data generated from DFT/GIAO calculations. Actual values may vary based on the specific computational level of theory and solvent model used.

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Atom Assignment | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.7 - 9.9 | Aldehyde Carbon (C=O) | 190 - 192 |

| Aromatic H (position 3) | 7.2 - 7.4 | Aromatic C-Cl | 120 - 122 |

| Aromatic H (position 6) | 7.0 - 7.2 | Aromatic C-O (ethoxy) | 148 - 150 |

| Hydroxyl (-OH) | 5.5 - 6.5 | Aromatic C-O (hydroxyl) | 152 - 154 |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.2 | Aromatic C-H (position 3) | 115 - 117 |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Aromatic C-H (position 6) | 110 - 112 |

| Aromatic C-CHO | 128 - 130 | ||

| Ethoxy C (-OCH₂) | 64 - 66 | ||

| Ethoxy C (-CH₃) | 14 - 16 |

Vibrational Frequency Analysis (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the unique vibrational modes of a compound. Computational vibrational analysis, typically performed using DFT methods like B3LYP, can predict these frequencies with remarkable accuracy. nih.gov The process begins with finding the optimized, lowest-energy geometry of the molecule. Subsequently, harmonic vibrational frequency calculations are performed on this structure.

For this compound, this analysis provides a detailed assignment of all fundamental vibrational modes. These modes include stretching, bending, and torsional motions of its constituent functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-O stretches of the ethoxy group, the C-Cl stretch, and various vibrations of the aromatic ring.

Because theoretical calculations are often performed on a single molecule in the gas phase, the predicted frequencies can differ slightly from experimental spectra recorded on solid or liquid samples. To correct for this, calculated frequencies are often multiplied by a scaling factor to improve agreement with experimental data. nih.gov Comparing the computed vibrational spectrum to the experimental one is a powerful method for structural confirmation and for understanding intramolecular interactions, such as potential hydrogen bonding involving the hydroxyl and aldehyde groups. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies and Assignments for this compound. This table presents typical vibrational modes and their expected frequency ranges based on DFT calculations for similar substituted benzaldehydes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H stretching | 3200 - 3600 | Vibration of the hydroxyl group |

| Aromatic C-H stretching | 3000 - 3100 | Stretching of C-H bonds on the benzene (B151609) ring |

| Aldehydic C-H stretching | 2750 - 2850 | Characteristic C-H stretch of the aldehyde |

| C=O stretching | 1670 - 1700 | Carbonyl stretch of the aldehyde group |

| Aromatic C=C stretching | 1450 - 1600 | Ring stretching vibrations |

| C-O stretching (ethoxy & hydroxyl) | 1200 - 1300 | Stretching of the ether and phenol (B47542) C-O bonds |

| C-Cl stretching | 600 - 800 | Stretching of the carbon-chlorine bond |

| Aromatic C-H out-of-plane bending | 800 - 900 | Bending of ring C-H bonds out of the plane |

Electronic Absorption Spectra (UV-Vis) and Electronic Transitions

Theoretical calculations are instrumental in interpreting UV-Vis absorption spectra by predicting the electronic transitions that occur when a molecule absorbs light. Time-Dependent Density Functional Theory (TD-DFT) is the most prevalent computational method for simulating UV-Vis spectra in complex molecules. researchgate.netnih.gov

For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are proportional to the intensity of the absorption bands. The analysis also identifies the nature of the electronic transitions by specifying the molecular orbitals involved.

The UV-Vis spectrum of this molecule is expected to be dominated by two main types of transitions:

π → π* transitions: These high-intensity absorptions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system of the aromatic ring and the carbonyl group.

n → π* transitions: These are typically lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) into a π* anti-bonding orbital.

These calculations help rationalize the observed color and photochemical properties of the compound and explain how different substituents shift the absorption maxima.

Table 3: Representative TD-DFT Predicted Electronic Transitions for this compound. This table illustrates the typical output from a TD-DFT calculation, showing the key parameters that define the UV-Vis spectrum.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Character of Transition |

| ~340 - 360 | ~0.05 | HOMO-1 → LUMO | n → π |

| ~280 - 300 | ~0.45 | HOMO → LUMO | π → π |

| ~230 - 250 | ~0.30 | HOMO-2 → LUMO | π → π* |

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Benzaldehydes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. nih.gov These models are valuable for predicting the properties of new or untested compounds without the need for extensive experimental measurement.

In the context of benzaldehydes, QSPR studies have been successfully employed to predict properties like NMR chemical shifts, toxicity, and reactivity. The typical workflow for building a QSPR model involves several key steps:

Data Set Assembly: A diverse set of benzaldehyde derivatives with experimentally measured values for the property of interest is collected.

Molecular Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological (e.g., connectivity indices) features. Geometries are often optimized using semi-empirical or DFT methods before descriptor calculation.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are used to identify the most relevant descriptors and create a mathematical equation that links them to the target property.

Model Validation: The robustness and predictive power of the model are rigorously assessed using internal validation (e.g., leave-one-out cross-validation) and, ideally, external validation with a separate set of compounds not used in model training.

Such models can be used to predict the properties of this compound based on its calculated molecular descriptors, providing a rapid and cost-effective method for property estimation.

Role of 2 Chloro 5 Ethoxy 4 Hydroxybenzaldehyde As a Chemical Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Aromatic and Heterocyclic Compounds

The unique arrangement of functional groups on the 2-Chloro-5-ethoxy-4-hydroxybenzaldehyde scaffold makes it an ideal starting material for synthesizing a variety of substituted aromatic and heterocyclic compounds. The aldehyde group acts as a primary site for condensation and carbon-carbon bond-forming reactions, while the hydroxyl and chloro groups can be used for further derivatization or as directing groups in subsequent synthetic steps.

While direct synthesis of pyrimidine (B1678525) derivatives from this compound is not extensively documented in dedicated studies, its structure is well-suited for established synthetic routes to pyrimidines. The aldehyde functionality is a key component in multicomponent reactions, such as the Biginelli reaction. In this type of reaction, the benzaldehyde (B42025) derivative would condense with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to form a dihydropyrimidine (B8664642) core. The substituents on the aromatic ring (chloro, ethoxy, and hydroxy) would be incorporated into the final pyrimidine structure, yielding highly functionalized heterocyclic compounds. The presence of these groups can influence the biological activity and physical properties of the resulting molecules. Related structures such as 4-chloro-5-ethoxy-pyrimidine are known chemical building blocks, indicating the utility of this substitution pattern in heterocyclic chemistry.

Table 1: Potential Pyrimidine Synthesis via Biginelli Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Expected Product Core |

|---|---|---|---|

| This compound | Ethyl acetoacetate | Urea | 4-(2-chloro-5-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

This compound is an excellent precursor for creating other polysubstituted benzaldehydes through derivatization of its existing functional groups. The phenolic hydroxyl group is particularly amenable to modification. For instance, it can undergo O-alkylation reactions with various alkyl halides under basic conditions to yield new ether derivatives. This allows for the introduction of different alkoxy groups at the C4 position, tuning the steric and electronic properties of the molecule. The aldehyde group itself can also be a site for transformation, such as conversion to an acetal (B89532) for protection during other synthetic steps, or oxidation to a carboxylic acid to produce substituted benzoic acid derivatives.

The aldehyde group of this compound reacts readily with thiosemicarbazide (B42300) in a condensation reaction to form the corresponding this compound thiosemicarbazone. This reaction is a common and efficient method for converting aldehydes into thiosemicarbazones, which are compounds of significant interest in medicinal chemistry and coordination chemistry. nih.govnih.gov The resulting thiosemicarbazone possesses N and S donor atoms, making it an excellent chelating ligand for a variety of metal ions. researchgate.net The formation of metal complexes with these ligands can lead to compounds with interesting catalytic or biological properties. The substituents on the phenyl ring play a crucial role in modulating the coordination properties and stability of these metal complexes. researchgate.net

Table 2: General Reaction for Thiosemicarbazone Formation

| Starting Aldehyde | Reagent | Product | Key Features |

|---|

Strategic Building Block for Advanced Organic Synthesis

Beyond its role as a precursor to relatively simple derivatives, this compound serves as a strategic building block for the assembly of more complex and high-value molecular frameworks, including polycyclic and macrocyclic systems. Its pre-installed functionalities provide synthetic handles that can be exploited in multi-step sequences to build molecular complexity.

The synthesis of macrocycles and polycyclic structures often requires building blocks with multiple, orthogonally reactive functional groups. This compound fits this requirement well. The aldehyde group can be used to extend a carbon chain via reactions like the Wittig or Horner-Wadsworth-Emmons reaction, forming a linear precursor. Subsequently, the hydroxyl and chloro groups can be employed in intramolecular cyclization reactions to form a large ring. For example, the hydroxyl group could act as a nucleophile to displace a suitable leaving group at the end of the appended chain (intramolecular Williamson ether synthesis), or the chloro group could undergo nucleophilic aromatic substitution. This strategic approach is a cornerstone of diversity-oriented synthesis for creating libraries of complex macrocycles. nih.govcore.ac.uk

The structure of this compound is analogous to salicylaldehyde (B1680747), a classic precursor for synthesizing ligands, particularly Schiff base (or salicyaldimine) ligands. By reacting the aldehyde with a variety of primary amines, a diverse library of imine-containing ligands can be generated. The resulting Schiff base, often in concert with the adjacent phenolic hydroxyl group, forms a powerful bidentate or multidentate chelation site for metal ions. These metal complexes are widely used as catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The chloro and ethoxy substituents on the aromatic ring can fine-tune the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the corresponding metal catalyst.

Table 3: Potential Ligand Types Derived from this compound

| Reaction Partner | Ligand Type | Potential Metal Coordination |

|---|---|---|

| Chiral primary amine | Chiral Schiff Base (Salen-type precursor) | Asymmetric catalysis (e.g., with Mn, Co, Cr) |

| Diamine (e.g., ethylenediamine) | Tetradentate Schiff Base | Catalysis, material science |

Methodologies for Efficient Conversion to Downstream Intermediates

This compound is a polysubstituted aromatic aldehyde whose reactivity is governed by its distinct functional groups: an aldehyde, a phenol (B47542), an ether, and a chloro-substituent. The strategic manipulation of these groups allows for its efficient conversion into a variety of downstream intermediates. Methodologies for these transformations prioritize high yields, selectivity, and operational simplicity, often involving functional group interconversions and one-pot synthesis strategies.

While this compound is an achiral molecule, the principle of stereochemical retention is critical when it is used as a substrate in reactions that form new stereocenters or when it reacts with other chiral molecules. The goal is to perform transformations on the aldehyde or phenolic hydroxyl group without disturbing existing stereocenters elsewhere in a more complex reaction partner or to control the stereochemical outcome (e.g., E/Z isomerism) of newly formed bonds.

Key interconversions of the aldehyde and hydroxyl moieties include:

Oxidation of the Aldehyde: The formyl group is readily oxidized to a carboxylic acid. This transformation is fundamental for creating a benzoic acid derivative, which can then undergo further reactions such as esterification or amidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can achieve this. solubilityofthings.com For milder, more selective oxidation, reagents such as silver(I) oxide (Ag₂O) are employed, which are particularly useful when other sensitive groups are present in the molecule. fiveable.me

Reduction of the Aldehyde: The aldehyde can be selectively reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative). google.com This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com This conversion to an alcohol opens up pathways for subsequent reactions, such as etherification or conversion to a benzyl halide.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form a new ether under Williamson ether synthesis conditions (a base such as K₂CO₃ and an alkyl halide). This allows for the introduction of a wide variety of alkyl or substituted alkyl groups, significantly diversifying the molecular structure.

Carbon-Carbon Bond Formation: The aldehyde functionality is a prime site for creating new carbon-carbon bonds. Reactions such as the Wittig reaction (with a phosphonium (B103445) ylide) or Horner-Wadsworth-Emmons reaction convert the aldehyde into an alkene. The stereochemistry of the resulting alkene (E or Z isomer) can often be controlled by the choice of reagents and reaction conditions, which is a key consideration in complex synthesis.

The table below summarizes these selective transformations.

Table 1: Functional Group Interconversions of this compound

| Transformation | Functional Group Targeted | Typical Reagents | Product Functional Group | Synthetic Utility |

|---|---|---|---|---|

| Oxidation | Aldehyde (-CHO) | KMnO₄, Ag₂O | Carboxylic Acid (-COOH) | Enables ester or amide formation. |

| Reduction | Aldehyde (-CHO) | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) | Precursor for ethers and halides. |

| Alkylation / Etherification | Hydroxyl (-OH) | Alkyl halide, K₂CO₃ | Ether (-OR) | Introduces new alkyl chains. |

| Olefinating | Aldehyde (-CHO) | Wittig Reagent (Ph₃P=CHR) | Alkene (-CH=CHR) | Forms C=C double bonds with potential stereocontrol. |

A hypothetical one-pot strategy could involve the sequential modification of the molecule's functional groups. For example, a reaction could begin with the deprotonation of the phenolic hydroxyl group, followed by its reaction with an electrophile (alkylation). Subsequently, a reagent could be added to the same pot to transform the aldehyde group.

A more concrete, documented example for substituted benzaldehydes involves the in-situ protection of the aldehyde to make it compatible with highly reactive organometallic reagents. rug.nl In such a strategy, the aldehyde is first converted into a stable intermediate, such as an aluminum hemiaminal. rug.nlresearchgate.net This protected form prevents the aldehyde from reacting with strong nucleophiles like organolithium compounds. A subsequent cross-coupling reaction can then be performed on another part of the molecule (for instance, if a bromo- or iodo-substituent were present). Finally, acidic workup would regenerate the aldehyde. This type of one-pot reduction/cross-coupling procedure showcases how a reactive aldehyde can be temporarily masked to allow for transformations elsewhere on the aromatic ring. rug.nl

The table below outlines a conceptual one-pot reaction sequence applicable to this compound.

Table 2: Conceptual One-Pot Synthesis Strategy

| Step | Action | Reagents Added | Transformation |

|---|---|---|---|

| 1 | Selective O-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | The phenolic -OH is converted to an ether (-OCH₃). |

| 2 | In-situ Aldehyde Reduction | Reducing Agent (e.g., NaBH₄) | The aldehyde (-CHO) is reduced to a primary alcohol (-CH₂OH). |

| 3 | Workup | Aqueous Acid | Neutralizes the reaction and isolates the final product. |

Catalytic Applications Involving 2 Chloro 5 Ethoxy 4 Hydroxybenzaldehyde

Use as a Substrate in Catalytic Transformations